molecular formula C23H23N5O3S B11282096 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B11282096
M. Wt: 449.5 g/mol
InChI Key: DUQFBPWNCPNEHI-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a morpholine moiety

Preparation Methods

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multi-step organic reactions The synthetic route often starts with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkageReaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like thionyl chloride .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or benzofuran rings.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings are known to interact with biological macromolecules, potentially inhibiting their function. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar compounds include:

These similar compounds highlight the structural diversity and potential for modification within this class of molecules, allowing for the exploration of various biological and chemical properties.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C23H23N5O3S/c1-27-22(20-14-16-4-2-3-5-19(16)31-20)25-26-23(27)32-15-21(29)24-17-6-8-18(9-7-17)28-10-12-30-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,29)

InChI Key

DUQFBPWNCPNEHI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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